Cas no 29867-04-7 (1,4-Butanediamine,N1-(phenylmethyl)-)
29867-04-7 structure
Product Name:1,4-Butanediamine,N1-(phenylmethyl)-
CAS No:29867-04-7
MF:C11H18N2
MW:178.274022579193
CID:256680
PubChem ID:152999
Update Time:2025-04-19
1,4-Butanediamine,N1-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Butanediamine,N1-(phenylmethyl)-
- N'-benzylbutane-1,4-diamine
- 1,4-Butanediamine, N-(phenylmethyl)-
- 1,4-butanediamine, N~1~-(phenylmethyl)-
- MFCD03161272
- DTXSID20183980
- N-Benzylputrescine
- N-benzyl-1,4-butanediamine
- 29867-04-7
- N(1)-benzyl-1,4-butanediamine
- SCHEMBL2107317
- CHEMBL23145
- AKOS010115143
- OVCTWFIAXIDIJN-UHFFFAOYSA-N
- N-Benzyl-1,4-diaminobutane
-
- Inchi: 1S/C11H18N2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10,12H2
- InChI Key: OVCTWFIAXIDIJN-UHFFFAOYSA-N
- SMILES: N(CC1C=CC=CC=1)CCCCN
Computed Properties
- Exact Mass: 178.14714
- Monoisotopic Mass: 178.147
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 6
- Complexity: 109
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 38Ų
Experimental Properties
- Density: 0.967
- Boiling Point: 286.5°Cat760mmHg
- Flash Point: 147.5°C
- Refractive Index: 1.529
- PSA: 38.05
1,4-Butanediamine,N1-(phenylmethyl)- Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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